4-[(Cyclopentyloxy)methyl]piperidine
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Overview
Description
4-[(Cyclopentyloxy)methyl]piperidine is an organic compound with the molecular formula C11H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopentyloxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentyloxy)methyl]piperidine typically involves the reaction of piperidine with cyclopentylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. The use of palladium or rhodium catalysts in hydrogenation reactions is one such example .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentyloxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4-[(Cyclopentyloxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-[(Cyclopentyloxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the cyclopentyloxy group.
4-Piperidinol: A hydroxyl derivative of piperidine.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
4-[(Cyclopentyloxy)methyl]piperidine is unique due to the presence of the cyclopentyloxy group, which can impart different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall utility in various applications .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(cyclopentyloxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h10-12H,1-9H2 |
InChI Key |
AQMWDUDAVFZASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCC2CCNCC2 |
Origin of Product |
United States |
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